Dimethyl [(4-hydroxyphenyl)[(4-methoxyphenyl)amino]methyl]phosphonate
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Overview
Description
Dimethyl [(4-hydroxyphenyl)[(4-methoxyphenyl)amino]methyl]phosphonate is an organophosphorus compound characterized by the presence of both hydroxyl and methoxy functional groups attached to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl [(4-hydroxyphenyl)[(4-methoxyphenyl)amino]methyl]phosphonate typically involves the condensation of 4-hydroxybenzaldehyde and 4-methoxyaniline with dimethyl phosphite. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the phosphonate ester bond. The reaction conditions often include refluxing the reactants in a suitable solvent, such as methanol or dichloromethane, at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Dimethyl [(4-hydroxyphenyl)[(4-methoxyphenyl)amino]methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Dimethyl [(4-hydroxyphenyl)[(4-methoxyphenyl)amino]methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of dimethyl [(4-hydroxyphenyl)[(4-methoxyphenyl)amino]methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
- Dimethyl [(4-hydroxyphenyl)[(4-aminophenyl)amino]methyl]phosphonate
- Dimethyl [(4-methoxyphenyl)[(4-aminophenyl)amino]methyl]phosphonate
- Dimethyl [(4-hydroxyphenyl)[(4-chlorophenyl)amino]methyl]phosphonate
Comparison: Dimethyl [(4-hydroxyphenyl)[(4-methoxyphenyl)amino]methyl]phosphonate is unique due to the presence of both hydroxyl and methoxy groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C16H20NO5P |
---|---|
Molecular Weight |
337.31 g/mol |
IUPAC Name |
4-[dimethoxyphosphoryl-(4-methoxyanilino)methyl]phenol |
InChI |
InChI=1S/C16H20NO5P/c1-20-15-10-6-13(7-11-15)17-16(23(19,21-2)22-3)12-4-8-14(18)9-5-12/h4-11,16-18H,1-3H3 |
InChI Key |
LJSXMXVXPSEHGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(C2=CC=C(C=C2)O)P(=O)(OC)OC |
Origin of Product |
United States |
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